trans-1,4-Diphenylcyclohexane
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Overview
Description
trans-1,4-Diphenylcyclohexane: is an organic compound with the molecular formula C18H20 . It is a derivative of cyclohexane, where two phenyl groups are attached to the 1 and 4 positions of the cyclohexane ring in a trans configuration. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1,4-Diphenylcyclohexane can be synthesized through several methods. One common approach involves the hydrogenation of 1,4-diphenyl-1,3-butadiene using a palladium catalyst. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,4-diphenyl-1,3-butadiene. This process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-1,4-Diphenylcyclohexane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitro groups, alkyl groups, and corresponding electrophiles.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: trans-1,4-Diphenylcyclohexane is used as a model compound in studies of stereochemistry and conformational analysis. Its unique structure allows researchers to investigate the effects of steric hindrance and electronic interactions on chemical reactivity .
Biology and Medicine: In biological research, this compound is used as a reference compound in the study of drug-receptor interactions. Its structural similarity to certain bioactive molecules makes it a valuable tool in pharmacological studies .
Industry: The compound is used in the production of high-performance polymers and materials. Its stability and rigidity make it an ideal building block for the synthesis of advanced materials with specific mechanical and thermal properties .
Mechanism of Action
The mechanism of action of trans-1,4-diphenylcyclohexane involves its interaction with various molecular targets. In chemical reactions, the compound’s phenyl groups can participate in π-π interactions, influencing the reactivity and selectivity of the reactions. In biological systems, the compound can interact with hydrophobic pockets of proteins, affecting their conformation and activity .
Comparison with Similar Compounds
cis-1,4-Diphenylcyclohexane: The cis isomer of 1,4-diphenylcyclohexane has different spatial arrangement of the phenyl groups, leading to distinct chemical and physical properties.
1,4-Diphenylbutane: A structurally similar compound with a linear butane backbone instead of a cyclohexane ring.
1,4-Diphenylbenzene: Another related compound where the phenyl groups are attached to a benzene ring instead of a cyclohexane ring.
Uniqueness: trans-1,4-Diphenylcyclohexane is unique due to its trans configuration, which imparts specific steric and electronic properties. This configuration influences its reactivity, stability, and interactions with other molecules, making it distinct from its cis isomer and other related compounds .
Properties
CAS No. |
21072-42-4 |
---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
(4-phenylcyclohexyl)benzene |
InChI |
InChI=1S/C18H20/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI Key |
VULCFZQVCFIKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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